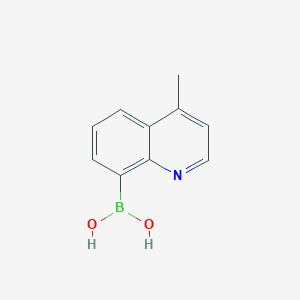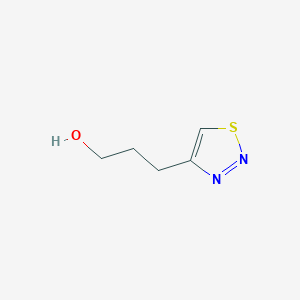
3-(1,2,3-thiadiazol-4-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,3-thiadiazol-4-yl)propan-1-ol, also known as 3-TDP, is a four-carbon heterocyclic compound containing a thiadiazole ring. It is a useful intermediate in organic synthesis, primarily for the preparation of various heterocyclic compounds. 3-TDP has recently been investigated for its potential applications in various scientific research areas, including medicinal chemistry, biochemistry, pharmacology, and nanotechnology.
Scientific Research Applications
3-(1,2,3-thiadiazol-4-yl)propan-1-ol has been widely used in various scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various heterocyclic compounds, such as thiadiazole-based inhibitors of the enzyme phosphodiesterase-4. In biochemistry, it is used to study the structure and function of proteins, enzymes, and other biomolecules. In pharmacology, it is used to study the pharmacokinetics and pharmacodynamics of drugs. In nanotechnology, it is used to synthesize nanomaterials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1,2,3-thiadiazol-4-yl)propan-1-ol is not yet fully understood. However, it is believed that the thiadiazole ring structure of this compound is responsible for its biological activity. The thiadiazole ring is thought to interact with various biomolecules, such as proteins, enzymes, and other molecules, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a variety of effects on various biochemical and physiological processes. For example, it has been shown to inhibit the enzyme phosphodiesterase-4, which is involved in the regulation of various cellular processes. It has also been shown to modulate the activity of various proteins and enzymes involved in the metabolism of drugs and other molecules.
Advantages and Limitations for Lab Experiments
3-(1,2,3-thiadiazol-4-yl)propan-1-ol is a useful intermediate in organic synthesis and has a variety of applications in scientific research. One of the main advantages of this compound is that it is relatively easy to synthesize and can be used in a variety of lab experiments. Additionally, it is a relatively stable compound and does not degrade easily. However, one of the main limitations of this compound is that it has limited solubility in water, which can make it difficult to use in some experiments.
Future Directions
The potential future directions for 3-(1,2,3-thiadiazol-4-yl)propan-1-ol are numerous. One potential direction is to further explore its mechanism of action and develop new and improved methods for its synthesis. Additionally, this compound could be used to develop new and improved drugs and other compounds for therapeutic and diagnostic applications. Additionally, further research could be done to investigate the potential toxicological effects of this compound. Finally, this compound could be used in the development of new and improved nanomaterials for various applications.
Synthesis Methods
3-(1,2,3-thiadiazol-4-yl)propan-1-ol can be synthesized through a variety of methods. The most commonly used method is the reaction of 1,2,3-thiadiazole-4-carboxylic acid with propan-1-ol in the presence of a base catalyst. This reaction is usually carried out in an inert atmosphere such as argon or nitrogen. The reaction is highly exothermic, so it is important to ensure that the reaction is conducted at a low temperature. The reaction yields a white solid, which is then purified by recrystallization.
properties
IUPAC Name |
3-(thiadiazol-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c8-3-1-2-5-4-9-7-6-5/h4,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYXZWJVYJBXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid](/img/structure/B6614900.png)

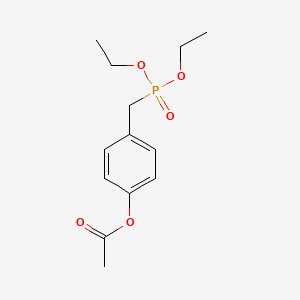
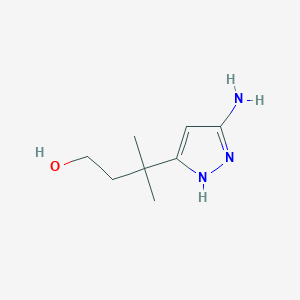

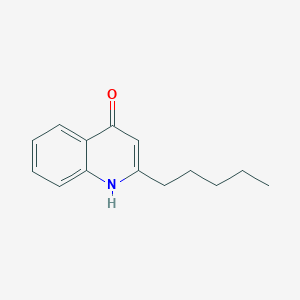
![tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B6614946.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid](/img/structure/B6614951.png)

